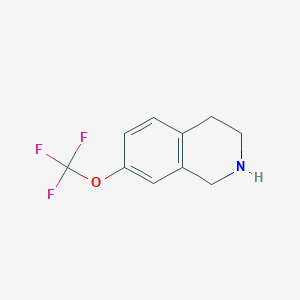

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline

Übersicht

Beschreibung

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered interest in various fields of scientific research due to its unique structural and electronic properties. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, which can significantly influence the biological activity and stability of the compound. This compound is part of the broader class of trifluoromethoxylated heterocycles, which are valuable in medicinal chemistry, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethoxylation of a suitable precursor, such as a halogenated tetrahydroisoquinoline, using reagents like trifluoromethoxylating agents under mild conditions

Industrial Production Methods

Industrial production of this compound may involve scalable and operationally simple protocols that ensure high yields and purity. Techniques such as continuous flow synthesis can be employed to enhance the efficiency and safety of the production process . The use of advanced trifluoromethoxylation reagents and optimized reaction conditions are crucial for industrial-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions are typically tailored to preserve the integrity of the trifluoromethoxy group while achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .

Wissenschaftliche Forschungsanwendungen

Orexin Receptor Antagonism

One of the primary applications of tetrahydroisoquinoline derivatives, including 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline, is their potential as orexin receptor antagonists. These compounds are being investigated for their ability to treat disorders related to sleep and appetite regulation. Orexin receptors play a critical role in the regulation of wakefulness and feeding behavior, making these compounds promising candidates for addressing conditions such as obesity and narcolepsy .

Inhibition of Phenylethanolamine N-Methyltransferase

Research has shown that this compound can act as an inhibitor of phenylethanolamine N-methyltransferase (PNMT). This enzyme is involved in the biosynthesis of catecholamines from phenylethanolamine. The compound exhibits selectivity towards PNMT over other receptors such as the alpha(2)-adrenoceptor, suggesting its potential utility in treating conditions associated with catecholamine dysregulation .

Cancer Therapeutics

Tetrahydroisoquinoline derivatives have been identified as potential anti-cancer agents. Specifically, compounds that inhibit RAS proteins (including KRAS) are being explored for their efficacy against various cancers such as colorectal and pancreatic cancer. The ability of these compounds to selectively target cancer pathways while exhibiting lower toxicity makes them valuable in oncological research .

Neuroprotective Effects

The structural characteristics of tetrahydroisoquinolines suggest they may possess neuroprotective properties. Studies indicate that these compounds can influence neurodegenerative processes and may help mitigate conditions like Alzheimer's disease through modulation of neurotransmitter systems .

Antidepressant Activity

Research into the biological activities of tetrahydroisoquinoline derivatives has revealed potential antidepressant effects. These compounds may interact with serotonin and dopamine pathways, providing a basis for further exploration in the treatment of mood disorders .

Case Studies

Wirkmechanismus

The mechanism of action of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to biological targets, such as enzymes or receptors, by increasing its lipophilicity and electronic effects . This interaction can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other trifluoromethoxylated heterocycles, such as trifluoromethoxy-substituted pyridines and quinolines . These compounds share the trifluoromethoxy group’s unique properties but differ in their core structures and specific applications.

Uniqueness

What sets 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline apart is its tetrahydroisoquinoline core, which provides a distinct scaffold for further functionalization and application. Its combination of the trifluoromethoxy group with the tetrahydroisoquinoline structure offers unique opportunities for developing new materials, drugs, and agrochemicals with enhanced properties .

Biologische Aktivität

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the isoquinoline family, characterized by the presence of a trifluoromethoxy group at the seventh position of the tetrahydroisoquinoline structure. This modification significantly influences its biological properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFN

- Molecular Weight : 201.19 g/mol

- Chemical Structure : The trifluoromethoxy group enhances lipophilicity and metabolic stability, which can affect interaction with biological targets.

Pharmacological Effects

- Dopamine Receptor Modulation :

- Anticancer Activity :

-

Neuroprotective Effects :

- Isoquinoline derivatives are known for their neuroprotective properties, which may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

- Antimicrobial Activity :

The mechanism by which this compound exerts its biological effects is multifaceted:

- Receptor Interaction : The trifluoromethoxy group may enhance binding affinity to dopamine receptors and other targets due to increased lipophilicity .

- Cellular Pathways : Compounds in this class can influence intracellular signaling pathways related to cell survival and apoptosis, particularly through modulation of mitochondrial function .

- Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes involved in metabolic pathways, which can lead to altered cellular responses in cancer cells .

Case Studies

Eigenschaften

IUPAC Name |

7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)15-9-2-1-7-3-4-14-6-8(7)5-9/h1-2,5,14H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMOCMPUZNOIHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622679 | |

| Record name | 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199678-30-3 | |

| Record name | 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.